(Biphenyl-4-yloxy)acetic acid
Overview
Description
“(Biphenyl-4-yloxy)acetic acid” is a chemical compound with the molecular formula C14H12O3 . It is used in the synthesis of various pharmaceutical compounds . The compound has a molecular weight of 228.25 .
Molecular Structure Analysis
In the molecular structure of “(Biphenyl-4-yloxy)acetic acid”, the phenyl and benzene rings make a dihedral angle of 47.51 (4)° . In the crystal, molecules are dimerized by double O—H⋯O hydrogen bonds, forming centrosymmetric R 2 2 (8) ring motifs. The dimers are interlinked by C—H⋯π interactions into zigzag layers .
Physical And Chemical Properties Analysis
“(Biphenyl-4-yloxy)acetic acid” is a solid compound . It has a molecular weight of 228.25 . The InChI Code for the compound is 1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) .
Scientific Research Applications
Chemical Properties
“(Biphenyl-4-yloxy)acetic acid” has a CAS Number of 13333-86-3 and a molecular weight of 228.25 .
Synthesis and Reactions
Biphenyl derivatives, including “(Biphenyl-4-yloxy)acetic acid”, have been the focus of extensive research due to their presence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl structures, including “(Biphenyl-4-yloxy)acetic acid”, play a crucial role in active pharmaceutical ingredients (APIs) . They are used in a wide range of drugs with various pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Non-Steroidal Anti-Inflammatory Agent
“(Biphenyl-4-yloxy)acetic acid” is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin .
Interaction with Quinolone Antibacterial Agents
“(Biphenyl-4-yloxy)acetic acid” interacts with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .
Use in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Use in Agriculture
properties
IUPAC Name |
2-(4-phenylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294294 | |
Record name | (biphenyl-4-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-4-yloxy)acetic acid | |
CAS RN |
13333-86-3 | |
Record name | 13333-86-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (biphenyl-4-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13333-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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